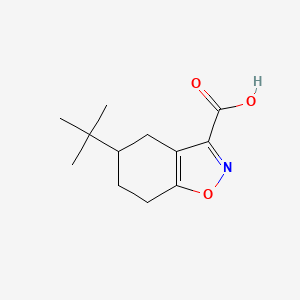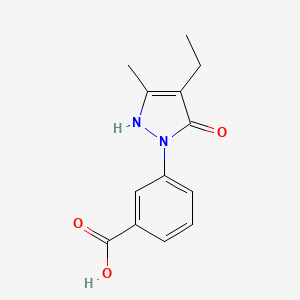
5-Methylisoxazole-3-carboxaldehyde
Vue d'ensemble
Description
5-Methylisoxazole-3-carboxaldehyde is a chemical compound with the molecular formula C5H5NO2. It is characterized by the presence of an isoxazole ring substituted with a methyl group at the 5-position and an aldehyde group at the 3-position. This compound is known for its applications in various chemical processes and is used as a building block in organic synthesis .
Mécanisme D'action
Target of Action
5-Methylisoxazole-3-carboxaldehyde, also known as 5-methylisoxazole-3-carbaldehyde, primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a chemical reaction . This interaction yields a product known as methyl isoxazole-3-carboxylic acid . This product can further participate in reactions with amines, alcohols, and acids to generate a diverse array of compounds .
Result of Action
The result of the action of this compound is the generation of a diverse array of compounds through its reaction with amines, alcohols, and acids . These compounds could have various molecular and cellular effects, depending on their specific structures and properties.
Analyse Biochimique
Biochemical Properties
5-Methylisoxazole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a substrate or inhibitor in different pathways. For instance, it is involved in the synthesis of aminopyrazole amide derivatives, which are known to inhibit Raf kinase in melanoma cells . The compound’s interaction with enzymes such as hydrazine hydrate and NH2OH·HCl during synthesis highlights its reactivity and potential for forming bioactive molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of melanoma cells by inhibiting Raf kinase, which is crucial for cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic pathways, ultimately affecting cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of Raf kinase by binding to its active site, preventing the phosphorylation of downstream targets involved in cell proliferation . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity, which contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to its degradation . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of Raf kinase activity observed in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits Raf kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to bioactive derivatives . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy and reducing off-target effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylisoxazole-3-carboxaldehyde can be synthesized through the oxidation of isoxazolone to obtain 5-methylisoxazole-3-carboxylic acid, followed by a decarboxylation reaction . Another method involves the reaction of the corresponding ketone compound with an oxidizing agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of efficient catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 5-methylisoxazole-3-carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products:
Oxidation: 5-Methylisoxazole-3-carboxylic acid.
Reduction: 5-Methylisoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methylisoxazole-3-carboxaldehyde has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- 5-Phenylisoxazole-3-carboxaldehyde
- 3-Phenylisoxazole-5-carboxaldehyde
- 2-Methyloxazole-4-carboxaldehyde
Comparison: 5-Methylisoxazole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different set of functional groups that can be exploited in various chemical reactions and applications .
Propriétés
IUPAC Name |
5-methyl-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-2-5(3-7)6-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOCVXUEFWNRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383593 | |
| Record name | 5-methylisoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62254-74-4 | |
| Record name | 5-methylisoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylisoxazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)








